molecular formula C10H7NO4S B2519713 2-(Furan-2-amido)thiophene-3-carboxylic acid CAS No. 926190-41-2

2-(Furan-2-amido)thiophene-3-carboxylic acid

Cat. No.: B2519713
CAS No.: 926190-41-2
M. Wt: 237.23
InChI Key: JJFBVNZFVVCZPM-UHFFFAOYSA-N
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Description

2-(Furan-2-amido)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a furan-2-amido moiety. Such hybrid systems are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including analgesic, antimicrobial, and enzyme inhibitory activities .

The compound’s synthesis typically involves cyclization or decyclization reactions, as seen in structurally related derivatives. For example, Gewald aminothiophene fragments are often synthesized via the Gewald reaction, while furan-containing analogs may involve malonic acid intermediates for β-amino acid precursors .

Properties

IUPAC Name

2-(furan-2-carbonylamino)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFBVNZFVVCZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-amido)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-amido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of thiophene-3-carboxylic acid exhibit significant cytostatic effects against various cancer cell lines. For instance, studies have shown that 2-aminothiophene-3-carboxylic acid ester derivatives selectively inhibit the growth of T-cell lymphoma, prostate cancer, and kidney carcinoma cells, demonstrating a tumor-selective potential with lower cytostatic concentrations compared to non-tumorigenic cells .

Hypoxia-Inducible Factor Activation

The compound has been linked to the activation of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. Furan and thiophene derivatives have been shown to stabilize HIF activity under hypoxic conditions, suggesting their potential use in protecting cells from hypoxic damage . This property is particularly relevant in cancer therapy, where tumor hypoxia often leads to poor treatment outcomes.

Antiproliferative Effects

Studies have reported that furan and thiophene derivatives possess antiproliferative effects on various cell lines. The relationship between structural parameters and biological activity was explored through multiple regression analysis, highlighting the importance of lipophilicity in enhancing the efficacy of these compounds against cancer cells .

Study on Anticancer Activity

A notable study evaluated the anticancer properties of several furan and thiophene derivatives, including 2-(Furan-2-amido)thiophene-3-carboxylic acid. The results indicated that specific derivatives exhibited significantly higher toxicity towards cancer cells compared to normal cells, suggesting their potential as effective anticancer agents .

Evaluation of Cytostatic Selectivity

Another investigation focused on the cytostatic selectivity of 2-aminothiophene-3-carboxylic acid ester derivatives against various tumor types. The findings revealed a marked selectivity for certain T-cell lymphomas and prostate carcinoma cell lines, underscoring the therapeutic promise of these compounds in targeted cancer therapies .

Data Tables

Property/ActivityDescription
Anticancer ActivityEffective against T-cell lymphoma and prostate carcinoma
HIF StabilizationEnhances cellular response under hypoxic conditions
Cytostatic SelectivityHigher potency against specific tumor types
Synthesis MethodConditions
Condensation ReactionFuran/thiophene carboxylic acids + amino acids
SolventDMF or toluene
PurificationColumn chromatography

Mechanism of Action

The mechanism of action of 2-(Furan-2-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Impacts

Compound Name Core Structure Substituents/Modifications Pharmacological Relevance Reference
2-(Furan-2-amido)thiophene-3-carboxylic acid Thiophene-3-carboxylic acid Furan-2-amido at C2 Basis for analgesic/antimicrobial
5-(Furan-2-amido)-3-methylthiophene-2-carboxylic acid Thiophene-2-carboxylic acid Furan-2-amido at C5, methyl at C3 Unknown (structural isomer)
2-[(1,4-dioxo-1-amino-4-arylbutyl)amino]-tetrahydrobenzo[b]thiophene-3-carboxylic acid Tetrahydrobenzo[b]thiophene Aryl-substituted dioxobutylamino at C2 Analgesic (exceeds metamizole)
2-(Thiadiazol-2-yl)thio acetic acid Thiadiazole-thio acetic acid Replaces thiophene core Enhanced tyrosinase inhibition
  • Positional Isomerism : The placement of the furan-amido group (C2 vs. C5 in thiophene) significantly alters biological activity. For instance, 2-substituted derivatives exhibit stronger analgesic effects compared to 5-substituted isomers due to improved receptor interactions .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Compounds

Compound Name Activity Type Efficacy (vs. Control) Mechanism/Notes Reference
2-(Furan-2-amido)thiophene-3-carboxylic acid Analgesic Pending data Likely via COX-2 inhibition
Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl)amino]-tetrahydrobenzo[b]thiophene-3-carboxylic acid Analgesic 150% efficacy of metamizole (hot plate test) Opioid receptor modulation
6h (Thiadiazol-2-yl thio acetic acid derivative) Tyrosinase inhibition IC50 = 6.13 µM (vs. kojic acid IC50 = 33.3 µM) Competitive inhibition
Co(II) complexes with diazenyl-thiophene ligands Antibacterial Moderate activity against E. coli and S. aureus Metal coordination enhances activity
  • Analgesic Activity: Derivatives with aryl-substituted dioxobutylamino groups (e.g., compounds) outperform metamizole, likely due to enhanced hydrogen bonding and lipophilicity .
  • Enzyme Inhibition : Substituent flexibility (e.g., thiadiazole vs. thiophene) critically impacts enzyme affinity, as seen in tyrosinase inhibitors .

Biological Activity

2-(Furan-2-amido)thiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(Furan-2-amido)thiophene-3-carboxylic acid can be represented as follows:

C9H7NO3S\text{C}_9\text{H}_7\text{N}\text{O}_3\text{S}

It features a furan ring, an amide functional group, and a thiophene moiety, which contribute to its unique biological properties.

Research indicates that compounds containing furan and thiophene rings exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The mechanisms often involve:

  • Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways .
  • Activation of Hypoxia-Inducible Factors (HIFs) : Compounds similar to 2-(Furan-2-amido)thiophene-3-carboxylic acid have been reported to activate HIFs under hypoxic conditions, promoting cell survival and adaptation .

1. Anti-inflammatory Activity

Thiophene-based compounds have demonstrated significant anti-inflammatory effects. For instance, studies show that certain derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

CompoundIC50 (µM)Mechanism
Thiophene Derivative A29.2Inhibition of 5-LOX
Thiophene Derivative B6.0COX inhibition

2. Anticancer Activity

The anticancer potential of furan-containing compounds has been explored extensively. For example, derivatives similar to 2-(Furan-2-amido)thiophene-3-carboxylic acid have shown cytotoxic effects against human liver carcinoma cells .

StudyCell LineIC50 (µM)
Study AA431 (skin cancer)LD50 not specified
Study BHepG2 (liver cancer)Significant reduction in viability

Case Study 1: Inhibition of HIF-1

A study evaluated the effects of furan and thiophene derivatives on HIF activation in SK-N-BE(2)c cells. The results indicated that these compounds could effectively inhibit factor inhibiting HIF-1 (FIH-1), leading to increased HIF transcriptional activity under normoxic conditions .

Case Study 2: Anticancer Evaluation

Another investigation focused on the synthesis and evaluation of new furan derivatives linked to thiophenes. These compounds exhibited strong anticancer activity against various cell lines, with some derivatives showing promising results in reducing tumor growth in vivo models .

Q & A

Q. What are the key synthetic routes for 2-(Furan-2-amido)thiophene-3-carboxylic acid and its derivatives?

Methodological Answer: The compound is typically synthesized via:

  • Gewald Reaction : Forms the thiophene core through a multicomponent reaction involving ketones, sulfur, and cyanoacetates. For example, condensation under anhydrous conditions (e.g., CH2_2Cl2_2, reflux) yields derivatives with ~67% efficiency .
  • Amidation : Reacting furan-2-carbonyl chloride with aminothiophene intermediates in the presence of coupling agents (e.g., DCC, DMAP) .

Q. Table 1: Synthetic Methods

MethodConditionsYieldKey Reference
Gewald ReactionAnhydrous CH2_2Cl2_2, reflux67%
AmidationFuran-2-carbonyl chloride, DCCN/A

Q. What precautions are necessary for handling 2-(Furan-2-amido)thiophene-3-carboxylic acid in laboratory settings?

Methodological Answer:

  • Incompatible Materials : Avoid strong oxidizers (e.g., KMnO4_4), acids, and bases due to hazardous reactions (e.g., decomposition to CO, CO2_2, sulfur oxides) .
  • Storage : Room temperature in sealed containers under inert gas (e.g., N2_2) to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods for ventilation .

Q. Table 2: Handling Guidelines

AspectRecommendationReference
VentilationUse fume hoods
Decomposition RisksAvoid strong acids/oxidizers
StorageDry, inert atmosphere

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural assignments (e.g., δ 7.8 ppm for NH protons) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Q. Table 3: Characterization Techniques

TechniqueApplicationExample Data
1^1H NMRStructural confirmationδ 7.8 (s, 1H, NH)
IRFunctional group analysis1700 cm1^{-1} (C=O)
Elemental AnalysisPurity verificationC: 52.3%, H: 4.2%

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of derivatives?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, MeOH:H2_2O gradient) to confirm compound identity, as commercial sources may lack analytical data .
  • Dose-Response Studies : Establish EC50_{50} values using standardized assays (e.g., hot-plate test for analgesic activity) .
  • In Silico Docking : Predict binding interactions with targets (e.g., cyclooxygenase) using AutoDock Vina .

Q. Table 4: Conflict Resolution Workflow

StepMethodPurpose
1HPLC/NMRConfirm purity and structure
2Dose-response curvesQuantify activity thresholds
3Molecular dockingPredict target binding

Q. What computational approaches predict the compound’s reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic structure to predict regioselectivity in reactions (e.g., using Gaussian with B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Simulates solubility and stability in aqueous/organic solvents (e.g., GROMACS) .
  • Pharmacophore Mapping : Identifies key interaction sites for drug design .

Q. Table 5: Computational Tools

ApproachApplicationSoftware/Tool
DFTElectronic structureGaussian, ORCA
MD SimulationsSolvent interactionsGROMACS
Pharmacophore MappingTarget binding predictionSchrödinger

Q. What structural modifications enhance desired physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Improve stability (e.g., –NO2_2, –CF3_3) by reducing electron density on the thiophene ring .
  • Hydrophobic Substituents : Enhance membrane permeability (e.g., tert-butyl groups) .
  • Bioisosteric Replacements : Replace furan with thiazole to modulate metabolic stability .

Q. Table 6: Structure-Activity Relationship (SAR) Insights

ModificationEffect on PropertiesReference
–CF3_3 substitutionIncreased metabolic stability
tert-Butyl groupEnhanced lipophilicity
Thiazole bioisostereImproved solubility

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